4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide
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Overview
Description
4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a trifluoromethoxyphenyl group, an oxadiazole ring, and a carboxamide group, which contribute to its distinctive chemical properties.
Mechanism of Action
In general, the mechanism of action of a compound refers to how it interacts with its target, which could be a protein, enzyme, or cell receptor. The compound may inhibit or enhance the function of the target, leading to changes in cellular processes or pathways .
Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next reaction .
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties can affect the bioavailability of the compound, or how much of the compound reaches its site of action .
The result of action refers to the molecular and cellular effects of the compound’s interaction with its target. This could involve changes in gene expression, protein function, or cellular signaling .
The action environment refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. It has been synthesized as a potential inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of endogenous chemical mediators . The trifluoromethoxyphenyl group in the compound is thought to participate in binding to the active site of the enzyme .
Cellular Effects
Compounds containing a 4-(trifluoromethoxy)phenyl group have shown various activities, such as inhibiting tyrosine kinase, an enzyme that plays a key role in cell signaling .
Molecular Mechanism
It is suggested that the compound acts as an inhibitor of the sEH enzyme, potentially forming additional hydrogen bonds in the active site of the enzyme .
Metabolic Pathways
Compounds containing a 4-(trifluoromethoxy)phenyl group have been involved in various metabolic pathways, including those involving the sEH enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase.
Industry: Utilized in the development of advanced materials, including electrochromic devices.
Comparison with Similar Compounds
Similar Compounds
N-(1-propanoylpiperidin-4-yl)-N’-[4-(trifluoromethoxy)phenyl]urea (1770-TPPU): Another inhibitor of soluble epoxide hydrolase with similar structural features.
(S)-N-[3-fluoro-4-(trifluoromethoxy)phenyl]-N’-[1-(2-methylbutanoyl)piperidin-4-yl]urea (EC5026): A more potent inhibitor of soluble epoxide hydrolase.
Uniqueness
4-phenyl-N-{5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}oxane-4-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c22-21(23,24)31-16-8-6-14(7-9-16)17-26-27-19(30-17)25-18(28)20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBSOAXFVDHASH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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